N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
CAS No.: 10128-51-5
Cat. No.: VC15890707
Molecular Formula: C20H14N2O4S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide - 10128-51-5](/images/structure/VC15890707.png)
Specification
CAS No. | 10128-51-5 |
---|---|
Molecular Formula | C20H14N2O4S |
Molecular Weight | 378.4 g/mol |
IUPAC Name | N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H |
Standard InChI Key | HFLJZGUOTHQWKM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide features a benzoxazinone ring fused to a phenyl group substituted with a benzenesulfonamide moiety. The IUPAC name is N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide, and its SMILES notation is \text{C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 .
Table 1: Fundamental molecular properties
Property | Value | Source |
---|---|---|
CAS Number | 10128-51-5 | |
Molecular Formula | ||
Molecular Weight | 378.4 g/mol | |
Exact Mass | 378.067 g/mol | |
Topological Polar Surface Area | 97.65 Ų |
The benzoxazinone ring contributes to the compound’s planar aromatic system, while the sulfonamide group enhances solubility and potential bioactivity through hydrogen bonding . X-ray crystallography data, though unavailable in the provided sources, can be inferred to show intramolecular hydrogen bonding between the sulfonamide NH and the benzoxazinone carbonyl oxygen, stabilizing the structure .
Synonyms and Regulatory Identifiers
This compound is documented under multiple synonyms, including 2-(2-benzenesulfonylaminophenyl)-4H-3,1-benzoxazin-4-one and HMS2164O05 . Regulatory identifiers include:
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide involves a two-step process:
-
Precursor Preparation: 2-[4-(Toluene-4-sulfonylamino)benzoylamino]benzoic acid is synthesized via coupling of 2-aminobenzoic acid with 4-(toluene-4-sulfonylamino)benzoyl chloride .
-
Cyclization: Heating the precursor in acetic anhydride at reflux induces cyclodehydration, forming the benzoxazinone ring .
Reaction Scheme:
The reaction achieves a yield of 65–70%, with purity confirmed by thin-layer chromatography (TLC) and recrystallization from ethanol .
Structural Modifications
Fusion of the benzoxazinone derivative with ammonium acetate at 160–170°C produces quinazoline analogs, expanding the compound’s pharmacological potential . For example:
This modification introduces a dihydroquinazoline ring, enhancing antimicrobial activity .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
-
3260 (N–H stretch, sulfonamide)
-
1745 (C=O stretch, benzoxazinone)
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.36 ppm (s, 3H, CH₃ from toluene sulfonyl group in analogs)
-
δ 6.96–8.11 ppm (m, 12H, aromatic protons)
¹³C NMR: Signals at 168.2 ppm (C=O) and 142.5 ppm (S=O) confirm the benzoxazinone and sulfonamide groups .
Mass Spectrometry
The molecular ion peak at m/z = 392 (M⁺) corresponds to the molecular formula for methyl-substituted derivatives .
Technique | Key Signals | Assignment |
---|---|---|
IR | 3260, 1745, 1370–1440 cm⁻¹ | NH, C=O, S=O |
¹H NMR | δ 2.36 (CH₃), δ 6.96–8.11 (ArH) | Methyl, aromatic protons |
MS | m/z 392 (M⁺) | Molecular ion |
Biological Activity and Antimicrobial Applications
Antimicrobial Screening
In vitro assays against Staphylococcus aureus, Escherichia coli, and Candida albicans reveal broad-spectrum activity :
Table 3: Antimicrobial activity (MIC values)
Microorganism | MIC (μg/mL) | Reference Compound (MIC) |
---|---|---|
S. aureus | 125 | 62 (Ampicillin) |
E. coli | 250 | 125 (Ciprofloxacin) |
C. albicans | 500 | 250 (Fluconazole) |
The sulfonamide moiety enhances membrane permeability, while the benzoxazinone ring inhibits DNA gyrase in bacteria .
Structure-Activity Relationships (SAR)
-
Sulfonamide Group: Essential for binding to bacterial dihydropteroate synthase (DHPS), a folate pathway enzyme .
-
Benzoxazinone Ring: Planar structure intercalates into DNA, disrupting replication .
-
Heterocyclic Annelation: Fusion with triazine or thiazole rings (e.g., compound 11, m/z 551) improves potency against resistant strains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume